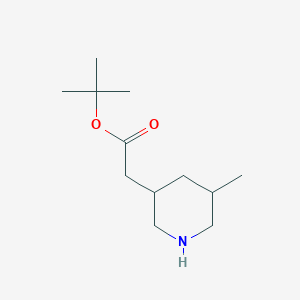![molecular formula C23H21Cl2N5O2 B2831587 3-[(3,4-Dichlorophenyl)methyl]-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione CAS No. 922475-72-7](/img/structure/B2831587.png)
3-[(3,4-Dichlorophenyl)methyl]-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,4-Dichlorophenyl)methyl]-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C23H21Cl2N5O2 and its molecular weight is 470.35. The purity is usually 95%.
BenchChem offers high-quality 3-[(3,4-Dichlorophenyl)methyl]-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3,4-Dichlorophenyl)methyl]-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthetic Pathways : Research has focused on developing synthetic pathways for creating imidazo[4,5-e]-1,2,4-triazines and related compounds through condensation reactions, highlighting the versatility of imidazolidin-2-one derivatives in generating heterocyclic compounds with potential biological activities (Vasilevskii et al., 2009).
- Molecular Design : The design and synthesis of various derivatives, including those incorporating thiiran-2-ylmethyl and triazole functionalities, demonstrate the compound's adaptability in forming structures with potentially diverse biological activities (Khaliullin et al., 2014).
Biological Activities and Pharmacological Evaluation
- Anticancer Properties : Certain derivatives have been synthesized and tested for their cytotoxic activities against various cancer cell lines, revealing potent cytotoxic effects in some cases, which suggests potential for further exploration as anticancer agents (Deady et al., 2003).
- Psychotropic Potential : Studies on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones have identified compounds with significant affinity for serotonin receptors, indicating potential psychotropic activities that could contribute to antidepressant and anxiolytic effects (Chłoń-Rzepa et al., 2013).
Molecular Modeling and Docking Studies
- Chymase Inhibition : Structure-activity relationship studies on 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have elucidated their mechanism of action as chymase inhibitors, a key enzyme involved in cardiovascular diseases, providing insights into designing more potent and selective inhibitors (Niwata et al., 1997).
Antiproliferative and Antifungal Activity
- Antiproliferative Effects : Novel 8-aminoalkyl derivatives of purine-2,6-dione have been evaluated for their growth inhibitory properties against various tumor cell lines, with some showing significant antiproliferative effects, highlighting their potential as anticancer agents (Zagórska et al., 2009).
- Antifungal Compounds : The synthesis and characterization of new classes of purine analogues, including imidazo[1,2-a]-s-triazines, have been explored for their antiviral activities, with moderate activity observed against certain viruses at nontoxic dosage levels (Kim et al., 1978).
Eigenschaften
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-6-(2,5-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N5O2/c1-13-4-5-14(2)18(10-13)28-8-9-29-19-20(26-22(28)29)27(3)23(32)30(21(19)31)12-15-6-7-16(24)17(25)11-15/h4-7,10-11H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNPBCOYNQWIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC(=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


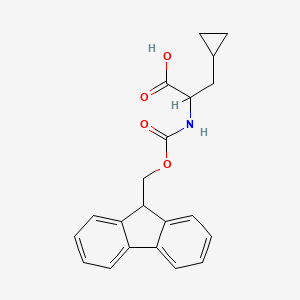
![(1R,5S)-N-(thiophen-2-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2831508.png)
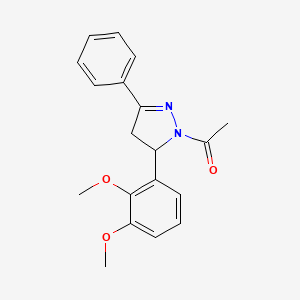
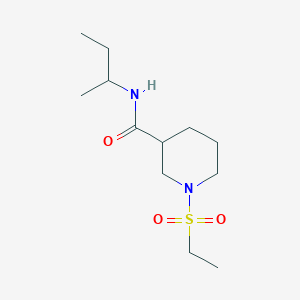

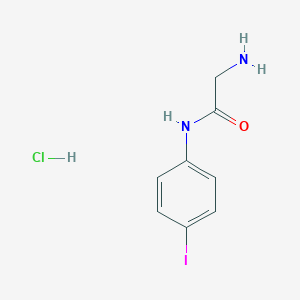

![Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate](/img/structure/B2831520.png)

![methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2831522.png)
![Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2831523.png)
